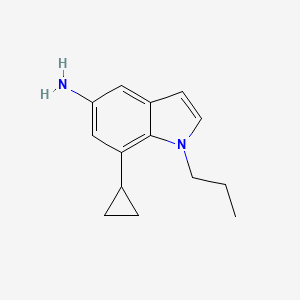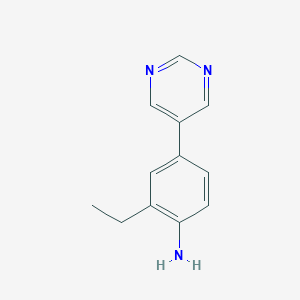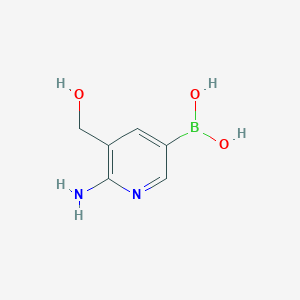
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid is a boronic acid derivative that features a pyridine ring substituted with an amino group, a hydroxymethyl group, and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the directed ortho-metalation (DoM) of pyridine derivatives followed by borylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the amino and hydroxymethyl groups.
6-Aminopyridin-3-ylboronic acid: Similar structure but lacks the hydroxymethyl group.
4-Pyridinylboronic acid: Similar structure but with different substitution pattern.
Uniqueness
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and related fields.
Properties
Molecular Formula |
C6H9BN2O3 |
|---|---|
Molecular Weight |
167.96 g/mol |
IUPAC Name |
[6-amino-5-(hydroxymethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c8-6-4(3-10)1-5(2-9-6)7(11)12/h1-2,10-12H,3H2,(H2,8,9) |
InChI Key |
CBQQBCJKDLKTTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)CO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
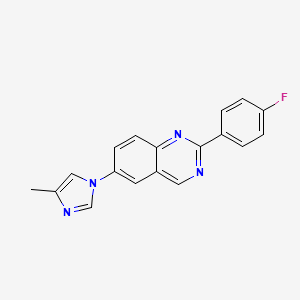

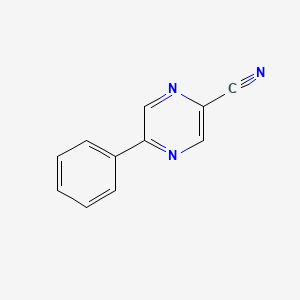
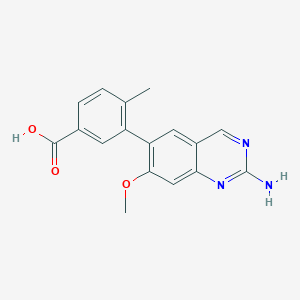
![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)

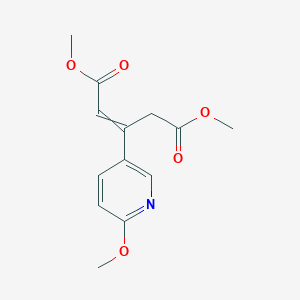
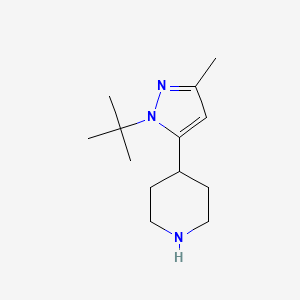
![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
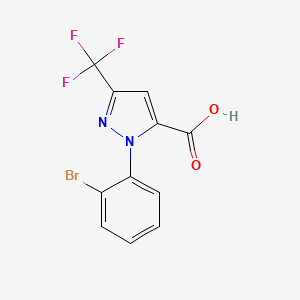
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)
